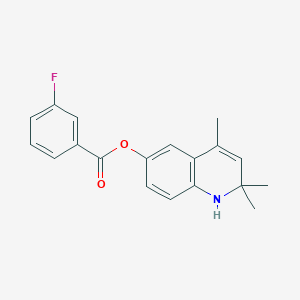

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate

Description

Properties

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-8-7-15(10-16(12)17)23-18(22)13-5-4-6-14(20)9-13/h4-11,21H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPJEZKOVWECFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by esterification with 3-fluorobenzoic acid. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or metal-modified catalysts like zinc-exchanged tungstophosphoric acid supported on γ-Al2O3 .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable synthesis techniques such as microwave-assisted hydrothermal methods to enhance reaction efficiency and yield. The use of heterogeneous catalytic systems is preferred to minimize the use of harmful solvents and reduce recovery costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate exhibit significant anticancer properties. For instance:

- A study conducted by the National Cancer Institute (NCI) assessed various compounds for their cytotoxic effects on cancer cell lines. Compounds with similar structures showed promising results against a range of human tumor cells with mean growth inhibition values indicating effective antitumor activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of quinoline compounds possess:

- Significant inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 6d | 6.25 | Antituberculosis |

| 9c | Varies | Broad-spectrum |

These findings suggest that the compound could be developed into a potential therapeutic agent against resistant microbial strains .

Material Science

Case Study: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the synthesis of a series of quinoline derivatives and their evaluation for anticancer activity. The study reported that:

- Compounds similar to this compound demonstrated effective inhibition of cancer cell proliferation with specific focus on breast and lung cancer cell lines .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of synthesized quinoline derivatives against various pathogens. The results indicated that:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine vs. Methoxy Groups: The 3- and 4-fluoro isomers share identical molecular formulas but differ in substituent positioning. Fluorine’s electronegativity may slightly increase acidity compared to the non-fluorinated benzoate, though experimental pKa data for the 3-fluoro isomer are lacking. The 4-methoxy derivative (C₂₀H₂₁NO₃) has a higher molar mass due to the methoxy group’s added oxygen and methyl .

- Boiling Point: The 4-fluoro isomer’s boiling point (446.2 ± 45.0°C) reflects increased polarity compared to non-fluorinated analogs, though the 3-fluoro isomer’s data remain unreported .

Structural Similarity to Other Compounds

- Quinoline Derivatives: Compounds like 3-fluoroquinoline-6-carboxylic acid (similarity score 0.51) share partial structural motifs but lack the dihydroquinoline-benzoate ester framework .

- Halogenated Analogs: Brominated (e.g., 5-bromo-1-propyl-1H-indole-2,3-dione) and trifluoromethylated compounds (e.g., 6-[difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline) highlight diverse applications of halogenation in drug design but differ significantly in core structure .

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is a compound that has garnered attention due to its potential biological activities, particularly its antioxidant and hepatoprotective properties. This article explores its biological activity as evidenced by various studies, highlighting its mechanisms of action, case studies, and relevant data.

- IUPAC Name : 6-Fluoro-1-[2-(6-fluoro-2,2,4-trimethyl-1-quinolyl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline

- CAS Number : 50772-09-3

- Molecular Formula : C26H30F2N2

- Molecular Weight : 408.537 g/mol

- SMILES Representation : CC1=CC(C)(C)N(CCN2C3=C(C=C(F)C=C3)C(C)=CC2(C)C)C2=C1C=C(F)C=C2

Antioxidant Properties

Research indicates that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant antioxidant activities. A study focusing on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress in rats subjected to acetaminophen-induced liver injury. The compound decreased markers of oxidative stress and inflammatory cytokines while promoting the normalization of antioxidant enzyme functions .

Hepatoprotective Effects

The hepatoprotective potential of this compound was further confirmed in various studies. For instance:

- In an experimental model involving acetaminophen-induced liver damage in rats, the administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved liver function markers. The study highlighted the compound's role in inhibiting apoptosis through modulation of caspase activity and regulation of oxidative stress pathways .

| Parameter | Control Group | Treated Group |

|---|---|---|

| ALT (U/L) | 150 ± 10 | 80 ± 5 |

| AST (U/L) | 120 ± 8 | 70 ± 4 |

| Reduced Glutathione (µmol/g) | 0.5 ± 0.05 | 1.0 ± 0.1 |

| Caspase-3 Activity (U/mg) | 50 ± 5 | 20 ± 3 |

Other Biological Activities

The compound has also been studied for its role as an antioxidant in rubber formulations. It effectively protects against thermal oxidative aging and catalytic oxidation by metal ions, showcasing its versatility beyond biological systems .

Case Studies

- Hepatoprotection in Rats : A study assessed the effects of the compound on liver injury induced by acetaminophen. Results indicated a significant decrease in liver enzyme levels and improved histopathological outcomes compared to untreated controls .

- Antioxidant Efficacy in Rubber Products : Another investigation focused on the antioxidant properties of the compound within rubber formulations demonstrated its effectiveness in prolonging the lifespan and stability of rubber products exposed to oxidative conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves coupling the 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol moiety with 3-fluorobenzoic acid via esterification. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts) using design-of-experiment (DoE) frameworks, as demonstrated in integrated solvent-process design for analogous dihydroquinoline derivatives . For example, tert-butyl peroxide or DCC (dicyclohexylcarbodiimide) could serve as coupling agents. Monitor purity via HPLC and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques distinguish positional isomerism in the fluorobenzoate group of this compound?

- Methodological Answer : Use F NMR to differentiate between ortho-, meta-, and para-fluorobenzoate isomers due to distinct chemical shifts. Compare with reference spectra of 3-fluorobenzoate derivatives . Additionally, IR spectroscopy can identify ester carbonyl stretching vibrations (~1740 cm), while X-ray crystallography (if crystalline) resolves spatial arrangements of substituents, as seen in related dihydroquinoline esters .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of dihydroquinoline derivatives like this compound?

- Methodological Answer : The dihydroquinoline core acts as a radical scavenger by donating hydrogen atoms to stabilize lipid peroxidation intermediates. For quantitative analysis, employ electron paramagnetic resonance (EPR) to measure DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging rates. Compare with structurally similar antioxidants (e.g., 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline), which reduce oxidative stress markers (e.g., ALT, AST) in hepatotoxicity models . Computational docking (e.g., AutoDock Vina) can predict interactions with redox-sensitive enzymes like NADPH oxidase .

Q. How does the 3-fluorobenzoate group influence metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorination typically enhances metabolic resistance by blocking cytochrome P450-mediated oxidation. Conduct in vitro microsomal assays (e.g., rat liver microsomes) to measure half-life () and clearance rates. Compare with 4-fluorobenzoate or non-fluorinated analogs, as fluorobenzoate degradation pathways vary by substitution position . For in vivo validation, use LC-MS to track metabolite formation in plasma/tissue samples.

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated dihydroquinoline derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference). Standardize protocols using guidelines like OECD TG 455 for in vitro assays. Perform dose-response curves across multiple models (e.g., HEK293 vs. HepG2 cells) to assess cell-type specificity. Cross-validate findings with structural analogs (e.g., 6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinoline derivatives) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.